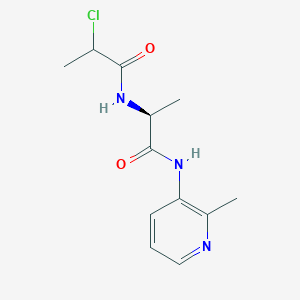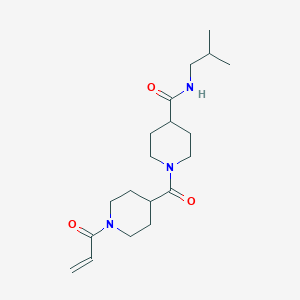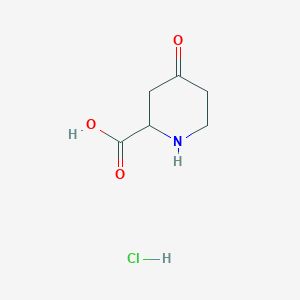![molecular formula C19H18ClN3O3S2 B2719202 N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 1147306-39-5](/img/structure/B2719202.png)
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide is a chemical compound that is used in scientific research for various purposes. It is also known as AQ-13, and its molecular formula is C23H20ClN3O2S2.
作用機序
The mechanism of action of N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer, malaria, and inflammatory diseases.
Biochemical and Physiological Effects:
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of malaria parasites and reduce the severity of malaria symptoms. Additionally, it has been found to reduce inflammation and pain in animal models of inflammatory diseases.
実験室実験の利点と制限
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, making it a useful tool for studying the role of these enzymes and proteins in various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide in lab experiments. It has been found to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide. One area of research is the development of more potent and selective inhibitors of the enzymes and proteins targeted by this compound. Another area of research is the identification of new biological processes that are affected by this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer, malaria, and inflammatory diseases.
合成法
The synthesis of N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide is a complex process that involves several steps. The starting material for the synthesis is 2-chloro-4-nitroquinoline, which is reacted with piperidine and sodium borohydride to form the intermediate compound. This intermediate is then reacted with thiophene-2-sulfonyl chloride to obtain the final product.
科学的研究の応用
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide is used in scientific research for several purposes. It has been found to have anti-cancer properties and is being studied for its potential use in cancer treatment. It has also been found to have anti-malarial properties and is being studied for its potential use in the treatment of malaria. Additionally, it has been found to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-17-12-15(14-4-1-2-5-16(14)21-17)19(24)23-9-7-13(8-10-23)22-28(25,26)18-6-3-11-27-18/h1-6,11-13,22H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVFNYFBWVURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)



![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)

![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)
